![molecular formula C26H52N2O2 B3056275 N-[2-(Dodecanoylamino)ethyl]dodecanamide CAS No. 7003-56-7](/img/structure/B3056275.png)
N-[2-(Dodecanoylamino)ethyl]dodecanamide
Overview
Description
“N-[2-(Dodecanoylamino)ethyl]dodecanamide” is also known as N,N’,-ethylenebis(lauramide). It has a molecular formula of C26H52N2O2 and a molecular weight of 424.7 . It’s a chemical compound that can be found in databases like the Spectral Database for Organic Compounds .
Molecular Structure Analysis
The InChI string for “N-[2-(Dodecanoylamino)ethyl]dodecanamide” is InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-25(29)27-23-24-28-26(30)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) .Scientific Research Applications
1. Nuclear Reprocessing and Thorium Extraction
N,N-dialkylamides, including compounds similar to N-[2-(Dodecanoylamino)ethyl]dodecanamide, have been investigated for their efficacy in extracting Th(IV) from acidic nitrate media in nuclear reprocessing. These studies found that the distribution ratios of Th(IV) with the amides in kerosene decrease with the increase of the alkyl chain length, likely due to steric hindrance (Cui, Yu et al., 2003).
2. Analytical Separation Techniques
Analytical methods have been developed using derivatives of N-[2-(Dodecanoylamino)ethyl]dodecanamide, such as N,N-bis(2-hydroxyethyl) dodecanamide, for separating mixtures containing dodecyl poly(oxyethylene) ethers. These methods are valuable for objective analysis and separation in chemical processing (H. Yoshimura, T. Sugiyama, 1991).
3. Corrosion Inhibition
Compounds structurally similar to N-[2-(Dodecanoylamino)ethyl]dodecanamide have been synthesized and tested for their corrosion inhibiting effects against carbon steel in acidic solutions. These studies are essential for industrial applications where metal corrosion is a concern, such as in pipelines and storage tanks (M. Hegazy et al., 2013).
4. Surface and Colloidal Chemistry
In the field of surface and colloidal chemistry, derivatives of N-[2-(Dodecanoylamino)ethyl]dodecanamide have been synthesized and their properties, such as critical micelle concentrations and surface tensions, have been investigated. These studies are crucial for understanding the behavior of surfactants in various applications, including detergents and emulsifiers (Huang Jun-li, 2007).
5. Antibacterial Applications
Research has been conducted on organic ammonium salts derived from N-[2-(Dodecanoylamino)ethyl]dodecanamide for their antibacterial effectiveness. These studies are significant in the development of new disinfectants and antibacterial agents (V. Cigáneková et al., 1990).
6. Drug Interaction and Solubility Studies
The interaction of surfactant solutions containing derivatives of N-[2-(Dodecanoylamino)ethyl]dodecanamide with drug surfaces has been studied. These investigations are crucial for understanding the solubility and bioavailability of hydrophobic drugs (P. Luner et al., 1996).
properties
IUPAC Name |
N-[2-(dodecanoylamino)ethyl]dodecanamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H52N2O2/c1-3-5-7-9-11-13-15-17-19-21-25(29)27-23-24-28-26(30)22-20-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HETBCUMLBCUVKC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC(=O)NCCNC(=O)CCCCCCCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H52N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50990280 | |
Record name | N,N'-(Ethane-1,2-diyl)didodecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
424.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[2-(Dodecanoylamino)ethyl]dodecanamide | |
CAS RN |
7003-56-7 | |
Record name | NSC13546 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13546 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-(Ethane-1,2-diyl)didodecanimidic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50990280 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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